molecular formula C9H8BrFO2 B1591988 Ethyl 2-bromo-4-fluorobenzoate CAS No. 651341-68-3

Ethyl 2-bromo-4-fluorobenzoate

Cat. No. B1591988
CAS RN: 651341-68-3
M. Wt: 247.06 g/mol
InChI Key: FYSROUWCKUYSAP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-fluorobenzoate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 247.06 . The InChI code for this compound is 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 . This indicates that the molecule consists of a bromine atom and a fluorine atom attached to a benzene ring, which is further connected to an ester group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Enzyme Reactivity and Inhibition

A study explored the reactivity of [p-(halomethyl)benzoyl] formates with benzoylformate decarboxylase, demonstrating the differential processing of fluoro and bromo analogues. The fluoro analogue served as a substrate, while the bromo analogue acted as a competitive inhibitor, highlighting the influence of halogen substituents on enzyme reactivity and inhibition mechanisms (Reynolds et al., 1988).

Organic Synthesis and Chemical Transformations

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to Ethyl 2-bromo-4-fluorobenzoate, has been utilized as a versatile intermediate for synthesizing a variety of trifluoromethyl heterocycles. This demonstrates the potential for this compound in facilitating diverse chemical transformations (Honey et al., 2012).

Material Science and Conductivity Enhancement

A study on modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoic acids, including 4-fluorobenzoic acid, revealed significant improvements in conductivity. This research highlights the application of this compound derivatives in enhancing the performance of organic solar cells and electronic materials (Tan et al., 2016).

Synthesis of Thiazole Derivatives

The synthesis and characterization of thiazole derivatives, including those derived from this compound, underscore its utility in producing compounds with potential technological applications. These derivatives exhibit significant nonlinear optical (NLO) properties, indicating their importance in the field of materials science (Haroon et al., 2019).

Continuous Flow Synthesis

Research on the continuous flow synthesis of 2,4,5-trifluorobenzoic acid using microreactors highlights a novel application of this compound analogues in streamlining the production of valuable synthetic intermediates for pharmaceutical and material sciences (Deng et al., 2015).

Safety and Hazards

Ethyl 2-bromo-4-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using the compound only in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

ethyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSROUWCKUYSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621161
Record name Ethyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651341-68-3
Record name Ethyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

281 mg (2.21 mmol) of oxalyl chloride are added to a solution of 220 mg (1.01 mmol) of 2-bromo-4-fluorobenzoic acid in 5 ml of absolute toluene under argon, and the mixture is stirred at RT for 4 hours. The solvent is removed in vacuo, and the residue is taken up three times in DCM and the solvent is removed each time in vacuo. A yellow oil is obtained and is dissolved in a little DCM. 213 mg (2.10 mmol) of triethylamine and 2 ml of ethanol are added to the solution, and the mixture is stirred at RT for three hours. The reaction mixture is diluted with twice the volume of distilled water and extracted with DCM. The solvent of the organic phase is removed in vacuo, and the residue is chromatographed on silica gel (eluent: DCM/methanol 20:1). 100 mg (39% of theory) of the product are obtained.
Quantity
281 mg
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reactant
Reaction Step One
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220 mg
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5 mL
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solvent
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213 mg
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reactant
Reaction Step Two
Quantity
2 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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